molecular formula C15H12N2OS B2420037 4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 536719-82-1

4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B2420037
CAS RN: 536719-82-1
M. Wt: 268.33
InChI Key: OYOOJTBNRDYEGA-UHFFFAOYSA-N
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Description

The compound “4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has a cyclopentane ring, a hydroxyphenyl group, a thioxo group, and a carbonitrile group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves heterocyclic chemistry techniques. For example, thiophene derivatives, which are structurally similar to your compound, can be synthesized through heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyridine ring would contribute to the aromaticity of the molecule, while the cyclopentane ring would add to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the hydroxyphenyl group might undergo reactions typical of phenols, while the carbonitrile group could participate in nitrile reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar hydroxyphenyl and carbonitrile groups could impact its solubility .

Scientific Research Applications

Synthesis Applications

  • Cross-Recyclization Processes : This compound has been used in the synthesis of substituted 2-alkylsulfanyl-4-aryl-6,7-dihydro-5H-[1]pyrindine-3-carbonitriles and 3-amino-4-aryl-6,7-dihydro-5H-cyclopenta[bthieno[3,2-e]pyridines through cross-recyclization processes (Dyachenko & Dyachenko, 2007).

  • Creation of Biologically Active Compounds : It has been involved in the creation of a series of biologically active compounds. Specifically, derivatives of this compound have shown antibacterial and antifungal activities (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

  • Development of Novel Heterocyclic Systems : This compound has been utilized in the development of novel heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines (Sanad et al., 2018).

Crystallography and Structural Analysis

  • X-Ray Mapping : The compound has been studied using single-crystal X-ray diffraction, contributing to understanding its structural properties and molecular interactions (Mazina et al., 2005).

  • Crystal Structure Determination : Research has focused on determining the crystal structure of derivatives of this compound, providing insights into their molecular configurations (Moustafa & Girgis, 2007).

Antimicrobial and Anticancer Research

  • Antimicrobial Activities : Some derivatives of this compound have shown promising antimicrobial activities, indicating potential for use in developing new antibacterial and antifungal agents (Elewa et al., 2021).

  • Anticancer Applications : Research into derivatives of this compound has included evaluating their anticancer properties, suggesting possible applications in developing novel anticancer therapies.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. Given the biological activities observed for related compounds, it could be of interest in medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

4-(4-hydroxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c16-8-12-14(9-4-6-10(18)7-5-9)11-2-1-3-13(11)17-15(12)19/h4-7,18H,1-3H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOOJTBNRDYEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=S)C(=C2C3=CC=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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